2-Ethenylbutanedioic acid
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Overview
Description
2-Ethenylbutanedioic acid, also known as itaconic acid, is an organic compound with the formula C(_6)H(_8)O(_4). It is a dicarboxylic acid with a vinyl group attached to the second carbon of the butanedioic acid chain. This compound is naturally occurring and can be found in various biological systems, including certain fungi and bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethenylbutanedioic acid can be synthesized through several methods. One common method involves the fermentation of carbohydrates using the fungus Aspergillus terreus. The fermentation process typically occurs under aerobic conditions with a controlled pH and temperature to optimize the yield of this compound .
Industrial Production Methods
Industrial production of this compound often involves the same fermentation process but on a larger scale. The process includes the cultivation of Aspergillus terreus in bioreactors, followed by the extraction and purification of the acid. The use of genetically modified strains of Aspergillus terreus has also been explored to increase the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethenylbutanedioic acid undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form itaconic anhydride.
Reduction: The carboxylic acid groups can be reduced to form itaconic alcohol.
Substitution: The vinyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.
Substitution: Halogenation can be achieved using bromine (Br(_2)) or chlorine (Cl(_2)) under appropriate conditions.
Major Products Formed
Oxidation: Itaconic anhydride.
Reduction: Itaconic alcohol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-Ethenylbutanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the production of polymers and resins.
Biology: It is studied for its role in metabolic pathways in certain microorganisms.
Medicine: Research is being conducted on its potential use as a building block for drug synthesis.
Industry: It is used in the production of superabsorbent polymers, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 2-Ethenylbutanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it is involved in the tricarboxylic acid (TCA) cycle, where it acts as an intermediate in the metabolism of carbohydrates. It can also inhibit certain enzymes, such as succinate dehydrogenase, affecting cellular respiration and energy production .
Comparison with Similar Compounds
Similar Compounds
Fumaric acid: Another dicarboxylic acid with a similar structure but lacks the vinyl group.
Maleic acid: An isomer of fumaric acid with a cis configuration, whereas fumaric acid has a trans configuration.
Succinic acid: A saturated dicarboxylic acid without the vinyl group.
Uniqueness
2-Ethenylbutanedioic acid is unique due to its vinyl group, which imparts distinct chemical reactivity and properties. This vinyl group allows it to undergo polymerization reactions, making it valuable in the production of various polymers and copolymers.
Properties
CAS No. |
105803-30-3 |
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Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
2-ethenylbutanedioic acid |
InChI |
InChI=1S/C6H8O4/c1-2-4(6(9)10)3-5(7)8/h2,4H,1,3H2,(H,7,8)(H,9,10) |
InChI Key |
FJZNROVGLPJDEE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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